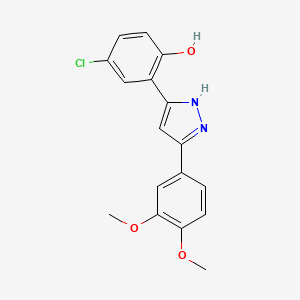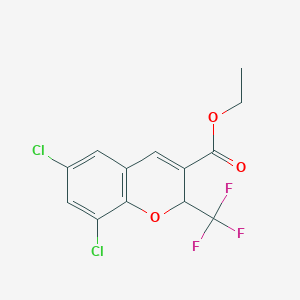
1-(3-Bromophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrO. It is a brominated phenylpropanol, where a bromine atom is attached to the third position of the phenyl ring. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-1-ol can be synthesized through various methods. One common method involves the reduction of 1-(3-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of phenylpropanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-(3-bromophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Bromophenyl)propan-1-one.
Reduction: 1-(3-Bromophenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its behavior in biological and chemical systems.
Comparison with Similar Compounds
1-(4-Bromophenyl)propan-1-ol: Similar structure but with the bromine atom at the fourth position.
1-(2-Bromophenyl)propan-1-ol: Bromine atom at the second position.
3-Bromo-1-propanol: Lacks the phenyl ring, only a brominated propanol.
Uniqueness: 1-(3-Bromophenyl)propan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRBOGHEHVPWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2702676.png)
![2-[(4-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2702677.png)

![4-ethyl-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702679.png)
![4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride](/img/structure/B2702681.png)



![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2702686.png)
![N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2702688.png)
![3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
